molecular formula C10H8BrNO B1592232 3-Bromo-7-methoxyquinoline CAS No. 959121-99-4

3-Bromo-7-methoxyquinoline

Cat. No. B1592232
Key on ui cas rn: 959121-99-4
M. Wt: 238.08 g/mol
InChI Key: BOTSUSKVHVRQAY-UHFFFAOYSA-N
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Patent
US09012646B2

Procedure details

To a solution of bromo-malonaldehyde (10 g, 66.2 mmol) in absolute ethanol (100 mL) was added 3-methoxyaniline (7.3 g, 59.6 mmol). The mixture was heated to 30° C. and stirred at that temperature for 24 h. Conc. HCl (100 mL) was added, and the reaction mixture was heated at 100° C. for two days. After the mixture was concentrated and the residue was partitioned between ethyl acetate (150 mL) and saturated sodium carbonate (50 mL). The organic phase was washed with brine, dried with anhydrous Na2SO4 and concentrated to give a black oil, which was purified by column chromatography (PE/EA=3/1) to give Intermediate 13 as a brown oil (500 mg, 3.8%). MS (ESI): m/z 237.9 [M+1]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
3.8%

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH:5]=O)[CH:3]=O.[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:13]=[CH:14][CH:15]=1)[NH2:12].Cl>C(O)C>[Br:1][C:2]1[CH:3]=[N:12][C:11]2[C:13]([CH:5]=1)=[CH:14][CH:15]=[C:9]([O:8][CH3:7])[CH:10]=2

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC(C=O)C=O
Name
Quantity
7.3 g
Type
reactant
Smiles
COC=1C=C(N)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred at that temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 100° C. for two days
Duration
2 d
CONCENTRATION
Type
CONCENTRATION
Details
After the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate (150 mL) and saturated sodium carbonate (50 mL)
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a black oil, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (PE/EA=3/1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C=NC2=CC(=CC=C2C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 3.8%
YIELD: CALCULATEDPERCENTYIELD 3.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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